![molecular formula C23H22FN3OS B2957765 2-(4-Butoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1223847-75-3](/img/structure/B2957765.png)

2-(4-Butoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

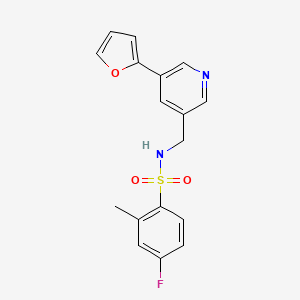

2-(4-Butoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine, commonly known as BFPPT, is a chemical compound that has been widely studied for its potential applications in scientific research. BFPPT belongs to the pyrazolo[1,5-a]pyrazine family of compounds, which have been found to exhibit a variety of biological activities.

Aplicaciones Científicas De Investigación

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity

Research has revealed the synthesis of fluoro-substituted compounds showing significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Anti-inflammatory and Analgesic Activities

A study on the synthesis of imidazolyl acetic acid derivatives, including compounds with fluorine substituents, demonstrated significant anti-inflammatory and analgesic activities. These compounds showed promising results in inhibiting rat paw edema and reducing pain in albino mice (Khalifa & Abdelbaky, 2008).

Apoptosis-promoting Effects in Cancer Cell Lines

A particular study synthesized and evaluated the cytotoxicity and apoptotic activity of pyrazole derivatives. One compound demonstrated potent in vitro anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer cells, suggesting its potential as an anticancer compound (Liu et al., 2019).

Antimicrobial Evaluation of Pyrazole Derivatives

Research into the antimicrobial activity of pyrazole derivatives indicated a moderate degree of potent antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Sharshira & Hamada, 2012).

Synthesis of Fluorinated Pyrazoles for Medicinal Chemistry

The development of new synthesis methods for fluorinated pyrazoles, compounds with significant potential in medicinal chemistry, has been documented. These methods enable the creation of fluorine-bearing heterocycles, which are valuable building blocks for pharmaceuticals (Surmont et al., 2010).

Propiedades

IUPAC Name |

2-(4-butoxyphenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3OS/c1-2-3-14-28-20-10-6-18(7-11-20)21-15-22-23(25-12-13-27(22)26-21)29-16-17-4-8-19(24)9-5-17/h4-13,15H,2-3,14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBFAXDRHCSYPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/no-structure.png)

![2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2957687.png)

![N-Ethyl-6-methyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2957688.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2957694.png)

![N-(3-chloro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2957697.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate](/img/structure/B2957698.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-4-carboxylic acid](/img/structure/B2957699.png)

![N-(3,5-difluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2957704.png)